para-Hydroxy Atorvastatin CalciuM Salt

Übersicht

Beschreibung

para-Hydroxy Atorvastatin Calcium Salt: is a metabolite of atorvastatin, a widely used statin medication for managing hypercholesterolemia and preventing cardiovascular diseases. Atorvastatin is known for its ability to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The para-hydroxy metabolite retains the pharmacological activity of the parent compound and contributes significantly to its overall therapeutic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of para-Hydroxy Atorvastatin Calcium Salt involves multiple steps, starting from the construction of the pyrrole ring. Common synthetic routes include Paal-Knorr condensation and Hantzsch pyrrole synthesis. The final steps involve the hydrolysis of ester intermediates and the formation of the calcium salt .

Industrial Production Methods: : Industrial production of atorvastatin calcium, including its para-hydroxy metabolite, has been optimized for high yield and purity. Key improvements include isolating pure products at intermediate stages and using efficient extraction procedures. These methods ensure the production of atorvastatin calcium with purities exceeding 99.5% .

Analyse Chemischer Reaktionen

Metabolic Formation via Cytochrome P450 Enzymes

para-Hydroxy Atorvastatin is primarily generated through hepatic metabolism of atorvastatin via Cytochrome P450 3A4 (CYP3A4) . This enzyme catalyzes hydroxylation at the para position of the phenylcarbamoyl group in atorvastatin’s structure . The reaction proceeds as follows:

Key characteristics :

-

Reaction specificity : CYP3A4 selectively targets the aromatic ring, introducing a hydroxyl group at the para position .

-

Metabolite activity : The hydroxylated metabolite retains ~70% of the parent drug’s HMG-CoA reductase inhibitory activity .

Lactonization via Acyl Glucuronidation

The hydroxylated metabolite undergoes further biotransformation through glucuronidation by UGT1A1 and UGT1A3 , forming an acyl glucuronide intermediate. This intermediate spontaneously lactonizes under physiological conditions :

Equilibrium dynamics :

| Parameter | Value/Description | Source |

|---|---|---|

| Lactone stability | pH-dependent; favors acidic conditions | |

| Reversibility | Hydrolysis reforms active acid form |

Hydroxylation of Atorvastatin

The synthesis begins with hydroxylation of atorvastatin using optimized reaction conditions :

-

Starting material : Atorvastatin free acid or its ester derivatives.

-

Reagents : Catalytic hydroxylation agents (e.g., metal catalysts or enzymatic systems).

-

Solvent system : Ethyl acetate/methanol mixtures for improved yield .

Calcium Salt Formation

The hydroxylated product is converted to the calcium salt via a two-step process :

-

Ester hydrolysis :

-

Counter-ion exchange :

Optimized conditions :

| Parameter | Optimal Value | Impact on Purity/Yield |

|---|---|---|

| Solvent | Ethyl acetate | Reduces impurities |

| Temperature | 20–25°C | Minimizes degradation |

| Reaction time | 4–6 hours | 98% conversion |

Stability and Degradation Reactions

This compound exhibits pH-dependent stability:

-

Acidic conditions : Promotes lactonization, reducing therapeutic efficacy .

-

Alkaline conditions : Stabilizes the open-chain carboxylate form .

Degradation pathways :

-

Oxidative degradation : Mediated by reactive oxygen species, forming quinone derivatives.

-

Photodegradation : UV exposure leads to cleavage of the dihydroxyheptanoic acid chain .

Pharmacokinetic Interactions

The compound’s clearance is influenced by genetic polymorphisms in SLCO1B1 (c.521T>C), which affect hepatic uptake :

| Genotype | Apparent Clearance (CL/F) | Myalgia Risk |

|---|---|---|

| 521TT (Wild-type) | 550 L/h | Low |

| 521CC | 220 L/h | High |

Lower clearance correlates with increased plasma concentrations and higher incidence of muscle-related adverse effects .

Comparative Reactivity with Parent Compound

| Reaction | Atorvastatin | This compound |

|---|---|---|

| CYP3A4 metabolism | Substrate | Not metabolized further |

| Solubility in DMF | 10 mg/mL | 25 mg/mL |

| Plasma protein binding | >98% | >98% (estimated) |

Wissenschaftliche Forschungsanwendungen

Chemistry

Para-Hydroxy Atorvastatin Calcium Salt is utilized in analytical chemistry to study metabolic pathways and pharmacokinetics associated with atorvastatin. It serves as a reference compound for quantifying atorvastatin and its metabolites in various biological samples .

| Application | Description |

|---|---|

| Reference Compound | Used for quantification in analytical studies |

| Metabolic Studies | Investigates metabolic pathways of atorvastatin |

Biology

In biological research, this compound is instrumental in examining the effects of statins on cellular processes such as cholesterol metabolism and gene expression. Studies have shown that para-Hydroxy Atorvastatin can modulate the expression of genes involved in lipid metabolism, providing insights into its biological effects .

| Biological Aspect | Findings |

|---|---|

| Gene Expression | Modulates genes related to lipid metabolism |

| Cellular Processes | Influences cholesterol homeostasis |

Medicine

Clinically, this compound is important for understanding atorvastatin's therapeutic effects and side effects. Research indicates that this metabolite may have a reduced capacity to interact with other drugs, which is critical for optimizing dosing strategies in patients with hypercholesterolemia .

| Clinical Application | Importance |

|---|---|

| Therapeutic Monitoring | Aids in optimizing atorvastatin therapy |

| Drug Interaction Studies | Evaluates potential interactions with other medications |

Industry

In the pharmaceutical industry, this compound is essential for developing atorvastatin formulations. It ensures consistency and efficacy in final products, playing a vital role in quality control processes .

| Industry Role | Contribution |

|---|---|

| Quality Control | Ensures product consistency |

| Drug Development | Facilitates formulation development |

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Drug Interactions : A study demonstrated that para-Hydroxy Atorvastatin significantly reduced the induction of cytochrome P450 enzymes, suggesting a lower potential for drug interactions compared to other atorvastatin metabolites .

- Pharmacokinetic Analysis : A validated bioanalytical method was developed using liquid chromatography-mass spectrometry to quantify atorvastatin and its metabolites, including para-Hydroxy Atorvastatin, in human plasma. This method successfully evaluated bioequivalence among different formulations .

Wirkmechanismus

para-Hydroxy Atorvastatin Calcium Salt exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood . The para-hydroxy metabolite enhances the overall inhibitory activity of atorvastatin by contributing to the reduction of cholesterol synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ortho-Hydroxy Atorvastatin: Another active metabolite of atorvastatin with similar pharmacological activity.

Fluvastatin: A statin with a different chemical structure but similar mechanism of action.

Rosuvastatin: A more potent statin with a longer half-life and higher efficacy in reducing LDL cholesterol.

Uniqueness: : para-Hydroxy Atorvastatin Calcium Salt is unique due to its specific hydroxylation pattern, which enhances its ability to scavenge free radicals and contribute to the overall therapeutic effects of atorvastatin. This metabolite, along with ortho-hydroxy atorvastatin, is responsible for a significant portion of the HMG-CoA reductase inhibitory activity of atorvastatin .

Biologische Aktivität

Para-Hydroxy Atorvastatin Calcium Salt (PHACS) is a hydroxy metabolite of atorvastatin, a widely used statin for managing hyperlipidemia and preventing cardiovascular diseases. This article explores the biological activity of PHACS, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

PHACS functions primarily as an inhibitor of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to decreased cholesterol levels in the liver, subsequently increasing low-density lipoprotein (LDL) receptor activity and lowering circulating LDL cholesterol levels. The IC50 value for atorvastatin, from which PHACS is derived, is approximately 8 nM, indicating its potency as an HMG-CoA reductase inhibitor .

Pharmacological Effects

Research has demonstrated that PHACS exhibits various biological activities beyond cholesterol reduction:

- Anti-inflammatory Effects : In a study involving elderly hypertensive patients, atorvastatin (including its metabolites like PHACS) significantly reduced serum inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and high-sensitivity C-reactive protein (hs-CRP), suggesting a role in mitigating inflammation associated with cardiovascular diseases .

- Antiparasitic Activity : Atorvastatin and its salts have shown efficacy against protozoan parasites such as Plasmodium falciparum, with studies indicating that atorvastatin calcium salt is 10-fold more active than other statins against this parasite . This suggests potential applications in treating malaria.

- Neuroprotective Effects : Preliminary studies indicate that atorvastatin metabolites can reduce cell death in neuronal cells under conditions of oxygen-glucose deprivation, highlighting their protective role in neurodegenerative conditions .

Case Studies and Clinical Research

- Hypertension Management : A retrospective cohort study involving 68 elderly patients demonstrated that adding atorvastatin calcium to standard antihypertensive therapy significantly improved blood pressure control and reduced inflammatory markers compared to controls receiving only amlodipine .

- Antimicrobial Activity : Research has shown that atorvastatin salts exhibit antimicrobial properties against various pathogens, including Candida albicans and Salmonella enterica, suggesting a broader application in infectious disease management .

Table 1: Efficacy of Atorvastatin Calcium Against P. falciparum

| Compound | IC90 (μM) |

|---|---|

| Atorvastatin Calcium Salt | 11.8 (9.9-14.0) |

| Lovastatin Sodium Salt | >200 |

| Fluvastatin Sodium Salt | 107.9 (94.7-123.0) |

| Mevastatin | >200 |

Values represent means from multiple experiments with 95% confidence intervals where applicable.

Table 2: Impact on Inflammatory Markers

| Marker | Control Group Pre-Treatment | Experimental Group Pre-Treatment | Control Group Post-Treatment | Experimental Group Post-Treatment |

|---|---|---|---|---|

| TNF-α (pg/mL) | 42.75 ± 5.03 | 41.20 ± 4.98 | 42.75 ± 5.03 | 33.79 ± 4.16 |

| hs-CRP (mg/L) | 3.26 ± 0.38 | 3.20 ± 0.30 | 3.26 ± 0.38 | 2.21 ± 0.25 |

| IL-6 (pg/mL) | 6.05 ± 0.69 | 5.90 ± 0.65 | 6.05 ± 0.69 | 5.23 ± 0.74 |

Data reflects significant reductions in inflammatory markers post-treatment in the experimental group receiving atorvastatin calcium.

Eigenschaften

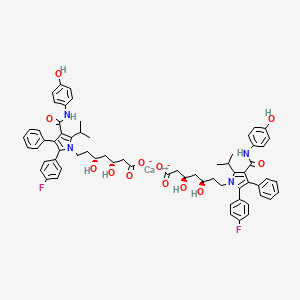

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIWEMFVBXVPDU-MNSAWQCASA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H68CaF2N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1187.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265989-44-4 | |

| Record name | (3R,5R)-7-[5-(4-(Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.